molecular formula C20H16F3N3O3S B2983613 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 1005307-75-4

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2983613
CAS No.: 1005307-75-4
M. Wt: 435.42
InChI Key: BTWYXCBEPTVGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N3O3S and its molecular weight is 435.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity

  • Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides. These compounds, including those with similar structures to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide, exhibited promising potency in in vitro assays for cardiac applications, indicating potential as selective class III agents for arrhythmias (Morgan et al., 1990).

Antimalarial and Antiviral Potential

  • Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, which are structurally similar to the compound . Their study highlighted potent in vitro antimalarial activity and also explored the potential of these compounds against COVID-19 through molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial and Antioxidant Activity

  • Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, demonstrating antimicrobial and antioxidant activities in their study. The research suggests that compounds similar to this compound could have significant applications in fighting microbial infections and oxidative stress (Flefel et al., 2018).

Insecticidal Properties

  • Tohnishi et al. (2005) described the synthesis of Flubendiamide, a novel insecticide with a unique chemical structure, including a trifluoromethyl group similar to the compound . This insecticide showed high effectiveness against lepidopterous pests, suggesting potential agricultural applications for similar compounds (Tohnishi et al., 2005).

Novel Methodologies in Synthesis

  • Xia et al. (2016) developed a method for remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives. This methodology is relevant for synthesizing derivatives of this compound and could be utilized for creating novel compounds with potential biological activities (Xia et al., 2016).

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c1-2-30(28,29)18-12-11-17(25-26-18)13-5-9-16(10-6-13)24-19(27)14-3-7-15(8-4-14)20(21,22)23/h3-12H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWYXCBEPTVGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.